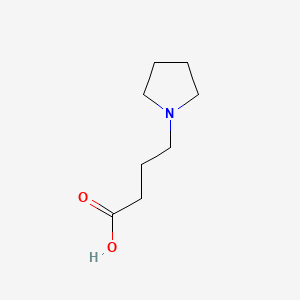1-Pyrrolidinebutanoic acid
CAS No.: 85614-44-4
Cat. No.: VC3807468
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85614-44-4 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 4-pyrrolidin-1-ylbutanoic acid |
| Standard InChI | InChI=1S/C8H15NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-7H2,(H,10,11) |
| Standard InChI Key | NYSUFKYXLDNHQN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CCCC(=O)O |
| Canonical SMILES | C1CCN(C1)CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
1-Pyrrolidinebutanoic acid (CAS 85614-44-4) is a nitrogen-containing carboxylic acid with the molecular formula and a molar mass of 157.21 g/mol . Its IUPAC name, 4-(pyrrolidin-1-yl)butanoic acid, reflects the substitution of a pyrrolidine group at the fourth carbon of the butanoic acid backbone. The SMILES notation and InChIKey provide unambiguous representations of its structure .
The compound exists in multiple stereoisomeric forms, with the (2S,3'S)-alpha-amino-2-carboxy-5-oxo-1-pyrrolidinebutanoic acid configuration identified as a metabolite in loggerhead sea turtles . X-ray crystallography data remain limited, but computational models predict a planar pyrrolidine ring and flexible aliphatic chain, enabling interactions with biological targets.
Natural Occurrence and Biosynthetic Context
Dietary Sources
In cooked Ceylon spinach (Talinum triangulare), 1-pyrrolidinebutanoic acid concentrations increase significantly compared to raw samples, suggesting thermal degradation of precursors or Maillard reaction synthesis during cooking . This correlates with elevated levels of palmitic and α-linolenic acids, implying synergistic roles in nutrient bioavailability.
Marine Metabolomics
The compound has been detected in loggerhead sea turtles (Caretta caretta) via high-resolution mass spectrometry, with a peak at m/z 229.0813 ([M-H]⁻) and retention time 1.003 minutes . Its presence in marine metabolomes underscores potential roles in osmoregulation or xenobiotic detoxification, though exact pathways require further elucidation.
Physicochemical Properties
The compound’s amphiphilic nature, derived from its polar carboxylic group and nonpolar pyrrolidine ring, facilitates membrane permeability and solubility in both aqueous and lipid environments .
Biological Roles and Mechanisms
Nutritional Biochemistry
In cooked Ceylon spinach, 1-pyrrolidinebutanoic acid correlates with improved protein digestibility (IVPD increase from 49.66% to 55.96%) and enhanced Protein Efficiency Ratios (PER1: 2.39 → 3.42) . These effects may stem from its ability to stabilize peptide structures or modulate gut enzymatic activity.
Metabolic Pathways
As a proline derivative, the compound potentially participates in collagen synthesis and cellular redox regulation. In sea turtles, its detection alongside formiminoglutamic acid suggests involvement in histidine metabolism or urea cycle modulation .
Analytical Detection Methods
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies the compound using a precursor ion at m/z 229.0813 and product ions at m/z 85.04 (pyrrolidine fragment) and m/z 143.03 (decarboxylated ion) . Optimized parameters include a collision energy of 20 eV and dwell time of 50 ms.
Chromatographic Separation
Reverse-phase HPLC with a C18 column (2.1 × 100 mm, 1.7 μm) achieves baseline separation in 12 minutes using a 0.1% formic acid/acetonitrile gradient . Retention time reproducibility is ±0.02 minutes across triplicate runs.
Industrial and Research Applications
Pharmaceutical Intermediates
The pyrrolidine moiety serves as a scaffold for dopamine D4 receptor ligands, with the butanoic acid chain enabling carboxylate-mediated target binding . Current patents focus on derivatives for neurodegenerative disease therapeutics.
Food Science
Thermal generation in cooked greens presents opportunities for enhancing plant-based protein bioavailability. Pilot studies demonstrate 15–20% improvements in lysine retention when spinach is blanched at 75°C for 3 minutes .
Future Research Directions
-
Stereochemical Pharmacology: Resolve enantiomer-specific effects using chiral stationary phase chromatography.
-
Ecotoxicology Profiles: Assess bioaccumulation potential in marine trophic chains through stable isotope tracing.
-
Culinary Chemistry: Optimize cooking protocols to maximize beneficial concentrations while minimizing acrylamide formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume